molecular formula C20H11Cl2F4NO2 B11534529 2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11534529
M. Wt: 444.2 g/mol
InChI Key: RKAOJRQMZTWADG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features multiple functional groups, including chloro, fluoro, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imino Group: The initial step involves the condensation of 2,4-dichloro-6-hydroxybenzaldehyde with 2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline under acidic conditions to form the imino group.

    Cyclization: The intermediate product undergoes cyclization to form the final compound. This step often requires a catalyst and specific temperature control to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenols

Scientific Research Applications

2,4-Dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, its imino group can form hydrogen bonds with active site residues, altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(E)-{[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 2,4-Dichloro-6-[(E)-{[2-(3-hydroxyphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Uniqueness

Compared to similar compounds, 2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and potential biological activity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H11Cl2F4NO2

Molecular Weight

444.2 g/mol

IUPAC Name

2,4-dichloro-6-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H11Cl2F4NO2/c21-13-6-11(19(28)16(22)8-13)10-27-17-7-12(20(24,25)26)4-5-18(17)29-15-3-1-2-14(23)9-15/h1-10,28H

InChI Key

RKAOJRQMZTWADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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